molecular formula C12H16O2 B14209064 2-(2,3-Dimethylphenoxy)butanal CAS No. 833460-86-9

2-(2,3-Dimethylphenoxy)butanal

Cat. No.: B14209064
CAS No.: 833460-86-9
M. Wt: 192.25 g/mol
InChI Key: BPSWXYSSUMVTHT-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)butanal is an organic compound characterized by the presence of a butanal group attached to a 2,3-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)butanal typically involves the reaction of 2,3-dimethylphenol with butanal under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between 2,3-dimethylphenol and butanal. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-(2,3-Dimethylphenoxy)butanoic acid.

    Reduction: 2-(2,3-Dimethylphenoxy)butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2,3-Dimethylphenoxy)butanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpropanal
  • 2-Methylbutanal
  • 3-Methylbutanal

Comparison

2-(2,3-Dimethylphenoxy)butanal is unique due to the presence of both the phenoxy and butanal groups, which confer distinct chemical and physical properties. Compared to other branched aldehydes like 2-methylpropanal and 3-methylbutanal, it has a more complex structure that can participate in a wider range of chemical reactions and interactions .

Properties

CAS No.

833460-86-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)butanal

InChI

InChI=1S/C12H16O2/c1-4-11(8-13)14-12-7-5-6-9(2)10(12)3/h5-8,11H,4H2,1-3H3

InChI Key

BPSWXYSSUMVTHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)OC1=CC=CC(=C1C)C

Origin of Product

United States

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